molecular formula C27H57N2O6P B1345469 rac-3-Octadecanamido-2-methoxypropyl phosphocholine CAS No. 88876-07-7

rac-3-Octadecanamido-2-methoxypropyl phosphocholine

Cat. No.: B1345469
CAS No.: 88876-07-7
M. Wt: 536.7 g/mol
InChI Key: KTJPWDKOKGANNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-3-Octadecanamido-2-methoxypropyl phosphocholine is a synthetic compound known for its unique chemical structure and properties It is a derivative of phosphocholine, a class of compounds that play a crucial role in biological membranes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-3-Octadecanamido-2-methoxypropyl phosphocholine typically involves the reaction of octadecanamide with 2-methoxypropyl phosphocholine under specific conditions. The process requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing purification techniques such as chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

rac-3-Octadecanamido-2-methoxypropyl phosphocholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized phosphocholine derivatives, while reduction can produce reduced forms with altered chemical properties.

Scientific Research Applications

rac-3-Octadecanamido-2-methoxypropyl phosphocholine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and studies involving phosphocholine derivatives.

    Biology: The compound is studied for its role in biological membranes and its potential effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, including its use as a drug delivery agent and its effects on cellular signaling pathways.

    Industry: The compound is used in the development of new materials and products, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of rac-3-Octadecanamido-2-methoxypropyl phosphocholine involves its interaction with biological membranes and cellular components. It targets specific molecular pathways, influencing cellular signaling and membrane dynamics. The compound’s effects are mediated through its interaction with phospholipid bilayers and protein kinase C, a key enzyme in cellular signaling.

Comparison with Similar Compounds

rac-3-Octadecanamido-2-methoxypropyl phosphocholine can be compared with other similar compounds, such as:

    rac-2-Methoxy-3-octadecanamido-1-propylphosphocholine: This compound has a similar structure but differs in the position of the methoxy group.

    rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine: This compound has an ethoxy group instead of a methoxy group, leading to different chemical properties.

Properties

IUPAC Name

[2-methoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H57N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)28-24-26(33-5)25-35-36(31,32)34-23-22-29(2,3)4/h26H,6-25H2,1-5H3,(H-,28,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJPWDKOKGANNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H57N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008543
Record name 3-[(1-Hydroxyoctadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88876-07-7
Record name 3,5-Dioxa-9-aza-4-phosphaheptacosan-1-aminium, 4-hydroxy-7-methoxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088876077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(1-Hydroxyoctadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.